molecular formula C7H7N3O B591670 (3H-Imidazo[4,5-b]pyridin-5-yl)methanol CAS No. 1352911-89-7

(3H-Imidazo[4,5-b]pyridin-5-yl)methanol

Cat. No.: B591670
CAS No.: 1352911-89-7
M. Wt: 149.153
InChI Key: HGQVZEDKIVMHEK-UHFFFAOYSA-N
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Description

(3H-Imidazo[4,5-b]pyridin-5-yl)methanol is a valuable chemical scaffold in medicinal chemistry, primarily serving as a key synthetic intermediate for the development of novel therapeutic agents. Its core structure, the imidazo[4,5-b]pyridine ring system, bears a close structural resemblance to naturally occurring purines, which allows derivatives to interact with a wide array of biological targets and enzymes . This property has made this chemical class a subject of extensive research, particularly in the field of oncology. Imidazo[4,5-b]pyridine-based compounds have demonstrated significant potential as inhibitors of various protein kinases crucial for cancer cell proliferation and survival, including Aurora kinases, FLT3, and JAK kinases . The inhibition of these kinases can disrupt essential cellular processes in cancerous cells, leading to the exploration of these compounds for the treatment of malignancies such as acute myeloid leukemia (AML) . Beyond oncology, the imidazo[4,5-b]pyridine scaffold shows promise in other therapeutic areas. Research indicates potential applications in developing antimicrobial agents to address resistant bacterial strains , as well as in the design of complement factor B inhibitors for treating ophthalmic diseases like age-related macular degeneration . The methanol functional group on this core structure provides a versatile handle for further synthetic modification, enabling researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies and the optimization of drug-like properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQVZEDKIVMHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2)N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3h Imidazo 4,5 B Pyridin 5 Yl Methanol and Its Analogues

Precursor-Based Synthetic Approaches to the Imidazo[4,5-b]pyridine Core

The construction of the fused imidazo[4,5-b]pyridine ring system is the foundational step in the synthesis of the target compound and its analogues. Methodologies generally begin with appropriately substituted pyridine (B92270) precursors.

Cyclocondensation Reactions from Diaminopyridines

A prevalent and direct method for forming the imidazo[4,5-b]pyridine core involves the cyclocondensation of 2,3-diaminopyridine (B105623) with various C1-electrophiles. mdpi.comnih.gov This approach builds the imidazole (B134444) ring onto the pre-existing pyridine ring.

Commonly employed C1 sources include carboxylic acids (or their derivatives like esters and acid chlorides) and aldehydes. mdpi.comnih.gov When using carboxylic acids, the reaction is typically promoted by a dehydrating agent such as polyphosphoric acid (PPA), often at elevated temperatures or under microwave irradiation to facilitate the cyclization. nih.gov For instance, the reaction of 2,3-diaminopyridine with formic acid under reflux conditions yields the parent 3H-imidazo[4,5-b]pyridine. mdpi.com

Alternatively, aldehydes can be condensed with diaminopyridines under oxidative conditions. nih.gov A study reported an air-oxidative cyclocondensation of 2,3-diaminopyridine with substituted aryl aldehydes in water, which proceeded in high yields without the need for a specific oxidizing reagent. nih.gov Another approach involves using sodium metabisulfite (B1197395) (Na₂S₂O₅) in DMSO to mediate the cyclization between 2,3-diaminopyridines and various benzaldehydes. mdpi.comnih.gov

Table 1: Examples of Cyclocondensation Reactions with Diaminopyridines
Pyridine PrecursorC1 SourceConditionsProductYieldReference
2,3-DiaminopyridineSubstituted Aryl AldehydesWater, Thermal2-Aryl-1H-imidazo[4,5-b]pyridines83-87% nih.gov
5-Methyl-3,4-diaminopyridine100% Formic AcidReflux, 6h7-Methyl-3H-imidazo[4,5-c]pyridineNot specified mdpi.com
2,3-DiaminopyridineCarboxylic AcidPolyphosphoric Acid (PPA), Microwave2-Substituted-imidazo[4,5-b]pyridines~75% nih.gov
5-Bromopyridine-2,3-diamineBenzaldehydeDMSO, Na₂S₂O₅6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine91.4% mdpi.comresearchgate.net

Tandem Reaction Sequences for Scaffold Construction

Tandem, or one-pot, reactions offer a significant increase in efficiency by reducing the number of synthetic steps, purifications, and the amount of waste generated. Several tandem strategies have been developed for the imidazo[4,5-b]pyridine scaffold.

One notable method starts from 2-chloro-3-nitropyridine. nih.govacs.org This procedure involves a sequence of a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by the in situ reduction of the nitro group (e.g., using zinc dust) to form a 2,3-diaminopyridine intermediate. This intermediate is then immediately subjected to heteroannulation with an aldehyde to construct the final functionalized imidazo[4,5-b]pyridine product, requiring only a single chromatographic purification step. nih.gov This reaction proceeds efficiently in an environmentally benign water-isopropanol medium. nih.gov

Another powerful tandem approach utilizes a palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides. organic-chemistry.org This reaction, facilitated by ligands such as Me₄tBu-XPhos, proceeds via coupling, followed by an in situ cyclization and dehydration within a single reaction vessel to afford the imidazo[4,5-b]pyridine products in high yields. organic-chemistry.org This method provides a regioselective route to N-1 substituted derivatives. organic-chemistry.org

Table 2: Comparison of Tandem Reaction Methodologies
Starting MaterialKey Reagents/CatalystsReaction SequenceKey AdvantagesReference
2-Chloro-3-nitropyridinePrimary amine, Zn/HCl, AldehydeSNAr → Nitro Reduction → CyclocondensationHigh efficiency, green solvent, single purification nih.govacs.org
2-Chloro-3-aminopyridinePrimary amide, Pd catalyst, Ligand (Me₄tBu-XPhos)Pd-catalyzed Amidation → Cyclization/DehydrationRegioselective, high yields, single vessel organic-chemistry.org

Modification of 2-Nitro-3-aminopyridine Derivatives

Using 2-nitro-3-aminopyridine as a precursor provides a direct route to the imidazo[4,5-b]pyridine core through reductive cyclization. mdpi.comnih.gov In this strategy, the nitro group is reduced to an amine, which then condenses with a co-reactant in the same pot to form the imidazole ring.

For example, reacting 2-nitro-3-aminopyridine with various aldehydes in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) leads to the formation of 3H-imidazo[4,5-b]pyridines. mdpi.comnih.gov Similarly, ketones such as substituted acetophenones can be used instead of aldehydes, employing a reductive catalyst system like stannous chloride dihydrate (SnCl₂·2H₂O) in formic acid. mdpi.comnih.gov The reaction is thought to proceed via formylation of the amino group, followed by nitro reduction and subsequent cyclization. mdpi.comnih.gov

Functional Group Interconversions at the Pyridine C-5 Position

Once the core imidazo[4,5-b]pyridine scaffold is assembled, the next critical phase is the introduction or modification of functional groups at the C-5 position to yield the target compound, (3H-Imidazo[4,5-b]pyridin-5-yl)methanol.

Introduction of the Hydroxymethyl Group via Reduction or Oxidation

The hydroxymethyl group (-CH₂OH) can be installed through either the reduction of an oxidized functional group or the oxidation of a more reduced one.

Reduction: A common and straightforward strategy is the reduction of a C-5 carbonyl group. An imidazo[4,5-b]pyridine-5-carbaldehyde can be reduced to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). If the precursor is an imidazo[4,5-b]pyridine-5-carboxylic acid or its corresponding ester, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required.

Oxidation: An alternative route is the oxidation of a C-5 methyl group. The oxidation of 5-methyl-1H-imidazo[4,5-b]pyridine to the corresponding alcohol represents a direct method for installing the hydroxymethyl group. While specific conditions for this exact transformation can vary, selective oxidation of benzylic-type methyl groups is a well-established transformation in organic synthesis. Conversely, the oxidation of a hydroxymethyl group to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) has been documented for the C-2 position, indicating that the reverse reduction at C-5 is a chemically feasible process. chemicalbook.com

Derivatization from Carboxylic Acid or Nitrile Precursors

Carboxylic acids and nitriles at the C-5 position are versatile intermediates that can be converted to the desired hydroxymethyl group.

The synthesis of 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids has been well-documented, typically involving the hydrolysis of a corresponding ester precursor with a base like sodium hydroxide. bas.bg As mentioned previously, these carboxylic acids can then be reduced to this compound using strong reducing agents like LiAlH₄ or borane (B79455) complexes.

A C-5 nitrile group also serves as a valuable synthetic handle. The synthesis of cyano-substituted imidazo[4,5-b]pyridines has been achieved, providing the necessary precursors. mdpi.com The conversion of the nitrile to the hydroxymethyl group can be accomplished in a two-step sequence. First, the nitrile can be hydrolyzed under acidic or basic conditions to the carboxylic acid, which is then reduced as described above. Alternatively, the nitrile can be partially reduced to the aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H), followed by a subsequent reduction of the aldehyde to the primary alcohol.

Catalytic Strategies in this compound Synthesis.

Catalysis offers powerful tools for the construction of the imidazo[4,5-b]pyridine core, enabling reactions that are otherwise challenging and providing pathways to novel derivatives. Both transition metal and Lewis acid catalysis have been instrumental in developing efficient synthetic protocols.

Transition Metal-Catalyzed Coupling Reactions for Scaffold Formation.uctm.eduresearchgate.net

Transition metal catalysis is a cornerstone in modern organic synthesis, providing versatile methods for forming the carbon-nitrogen and carbon-carbon bonds essential for constructing the imidazo[4,5-b]pyridine skeleton. nih.gov Palladium- and copper-based catalytic systems are particularly prominent in this area.

One key strategy involves the palladium-catalyzed amidation reaction of 2-halo-3-aminopyridines. For instance, Rosenberg et al. developed a method using a palladium catalyst with XantPhos as a ligand to synthesize imidazo[4,5-b]pyridines, demonstrating the power of ligand-assisted catalysis in achieving high efficiency and selectivity. researchgate.net Similarly, Pd-catalyzed C2-arylation has been employed to introduce substituents onto the imidazo[4,5-b]pyridine ring system. acs.org

Copper catalysts are also widely used, often in conjunction with palladium in Sonogashira coupling reactions or independently in amidation and cyclization reactions. beilstein-journals.org A Pd-Cu-catalyzed Sonogashira coupling has been reported for the reaction between 2-amino-1-(2-propynyl)pyrdinium bromide and various aryl iodides, using water as an environmentally friendly solvent. beilstein-journals.org The presence of both palladium and copper was found to be crucial for the reaction's success, as shown in the table below. beilstein-journals.org

Table 1: Effect of Catalysts on Sonogashira Coupling for Imidazopyridine Synthesis beilstein-journals.org

EntryPd(PPh₃)₂Cl₂ (mol %)CuI (mol %)Surfactant (mol %)Yield (%)
125775
237795
3510790
437No Reaction
577No Reaction

This table illustrates the necessity of both Pd and Cu catalysts for the reaction to proceed, with optimal yields achieved at specific catalyst loadings.

Furthermore, copper(I)-catalyzed intramolecular oxidative C-H amidation represents another effective approach for forming the imidazole ring, highlighting the versatility of copper in facilitating key bond-forming events. beilstein-journals.org

Lewis Acid Catalysis in Cyclization Processes.beilstein-journals.orgresearchgate.net

Lewis acid catalysis plays a crucial role in promoting the cyclization step, a critical stage in the formation of the imidazo[4,5-b]pyridine ring system. These catalysts function by activating electrophiles, typically an aldehyde or ketone, thereby facilitating the intramolecular nucleophilic attack by the amino group of the pyridine precursor.

A variety of Lewis acids have been explored for this purpose. For example, Al³⁺-exchanged on K10 montmorillonite (B579905) clay has been utilized as a reusable heterogeneous catalyst for the efficient intramolecular cyclization of 2-nitro-3-aminopyridine with ketones, affording imidazopyridine derivatives in excellent yields ranging from 80% to 93%. nih.gov The use of a solid-supported catalyst simplifies product purification and allows for catalyst recycling, aligning with green chemistry principles.

In another approach, tin(II) chloride dihydrate (SnCl₂·2H₂O) has been employed as a reductive catalyst in the one-step synthesis of 1H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine and substituted acetophenones. nih.gov In this reaction, the Lewis acidic nature of the tin species likely assists in the cyclization following the reduction of the nitro group. Phosphoric acid has also been identified as an effective catalyst for a one-pot, three-component reaction to produce 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides in an eco-friendly glycerol (B35011) medium. researchgate.net

While not exclusively for the [4,5-b] isomer, the use of boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid catalyst in the denitrogenative transannulation of pyridotriazoles with nitriles to form imidazo[1,5-a]pyridines showcases the potential of boron-based Lewis acids in facilitating imidazole ring formation. researchgate.net This strategy underscores the general principle of activating reactants toward cyclization.

Green Chemistry Considerations in Synthesis Development.

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutically important molecules like this compound. Key considerations include the use of environmentally benign solvents, minimizing waste through atom economy, and developing sustainable, efficient processes.

Solvent Selection and Reaction Media Optimization (e.g., H₂O-IPA).nih.govacs.org

The choice of solvent is a critical factor in the environmental impact of a chemical process. There is a significant drive to replace traditional volatile organic compounds with greener alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable nature, and low cost. acs.org

A notable advancement in the synthesis of the imidazo[4,5-b]pyridine scaffold is the use of a water-isopropanol (H₂O-IPA) mixture as the reaction medium. acs.org This solvent system has been successfully applied to a tandem sequence involving an S_NAr reaction, in situ nitro group reduction, and subsequent heteroannulation with aldehydes. acs.org This approach avoids the need for toxic transition-metal catalysts and allows for a simple, one-pot procedure with a single chromatographic purification step, leading to excellent yields. acs.org The use of Zn/HCl as the reducing agent in the H₂O-IPA medium also significantly shortens reaction times. acs.org

Table 2: Tandem Synthesis of Imidazo[4,5-b]pyridines in H₂O-IPA acs.org

StepReactionReagents/ConditionsSolventKey Advantage
1S_NAr ReactionPrimary aminesH₂O-IPAGreen solvent
2Nitro ReductionZn/HClH₂O-IPARapid reaction
3HeterocyclizationAromatic aldehydes, 85 °CH₂O-IPAOne-pot procedure

This table outlines the efficient, three-step tandem synthesis of the imidazo[4,5-b]pyridine scaffold in an environmentally friendly H₂O-IPA solvent system.

Atom Economy and Sustainable Synthetic Routes.

Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Synthetic routes with high atom economy generate less waste and are more sustainable.

Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single operation to form a product that contains most or all of the atoms from the starting materials. mdpi.com While many examples, such as the Groebke–Blackburn–Bienaymé reaction, focus on the synthesis of imidazo[1,2-a]pyridines, the principles are directly applicable to the synthesis of the [4,5-b] isomer. mdpi.comnih.gov The development of MCRs for this compound would represent a significant step towards a more sustainable synthesis.

The tandem, one-pot synthesis of imidazo[4,5-b]pyridines in an H₂O-IPA medium also exemplifies a sustainable approach. acs.org By combining multiple transformations into a single operation, it circumvents the need for isolating and purifying intermediates, which reduces solvent usage, energy consumption, and waste generation. acs.org This circumvention of classical step-by-step approaches that may use toxic catalysts contributes to both the efficiency and the environmental friendliness of the synthesis. acs.org

Advanced Spectroscopic and Crystallographic Characterization of 3h Imidazo 4,5 B Pyridin 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's constitution and the determination of its solution-state structure. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, the precise chemical environment and connectivity of each atom can be established.

The ¹H and ¹³C NMR spectra of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol provide foundational information regarding the number and type of proton and carbon environments. While specific experimental data for this exact molecule is not publicly available, a representative spectrum can be predicted based on established chemical shift principles and data from analogous structures. sysu.edu.cnpitt.educarlroth.com The spectra would typically be recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), with chemical shifts referenced to tetramethylsilane (B1202638) (TMS). illinois.edudocbrown.info

In the ¹H NMR spectrum, distinct signals are expected for the protons of the fused aromatic rings, the methylene (B1212753) group, the hydroxyl group, and the imidazole (B134444) N-H. The aromatic protons on the pyridine (B92270) moiety would appear in the downfield region (typically δ 7.0-8.5), with their splitting patterns (doublets, triplets) revealing their coupling relationships. The imidazole C2-H proton, if present in a tautomeric form, would also resonate in this region. The methylene protons (-CH₂OH) would likely appear as a singlet, integrating to two protons. The hydroxyl (-OH) and imidazole (N-H) protons are exchangeable and may appear as broad singlets; their chemical shifts are highly dependent on solvent, concentration, and temperature. researchgate.netwashington.edu

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbons of the imidazopyridine core would resonate in the aromatic region (δ 110-160). researchgate.net The methylene carbon of the methanol (B129727) substituent is expected in the δ 55-65 ppm range. The chemical shifts are sensitive to the electronic effects of the nitrogen atoms within the heterocyclic system and the hydroxyl substituent. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)Notes
Pyridine CH7.5 - 8.5115 - 150d, ddExact shifts and coupling depend on position.
Imidazole CH8.0 - 8.3140 - 145sSignal for C2-H.
Methylene (-CH₂)~4.6~60sMethylene protons adjacent to hydroxyl group.
Hydroxyl (-OH)Variable-br sShift is solvent and concentration dependent.
Imidazole NH>12.0-br sShift is solvent and concentration dependent. researchgate.net
Quaternary C-120 - 160-Includes bridgehead carbons and C5.

To definitively assemble the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): This homonuclear experiment would establish the connectivity between adjacent protons, for instance, by showing correlations between the coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It would be used to unambiguously assign the ¹³C signals for each protonated carbon, such as linking the methylene proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. For example, an HMBC experiment would reveal correlations from the methylene protons to the C5 carbon of the pyridine ring and the C4a/C7a bridgehead carbons, confirming the attachment point of the methanol substituent. It would also be instrumental in differentiating between the various quaternary carbons of the fused ring system.

Together, these 2D NMR techniques provide an intricate and definitive map of the atomic connectivity within this compound. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₇H₇N₃O, corresponding to a monoisotopic mass of approximately 149.059 Da. uni.lu

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to confirm the elemental composition by providing a highly accurate mass measurement. In positive-ion mode ESI-MS, the compound would be expected to be observed primarily as the protonated molecule, [M+H]⁺, at an m/z of approximately 150.066. uni.lu Other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), may also be detected. mdpi.comuni.lu

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the parent ion (e.g., [M+H]⁺) to produce a characteristic spectrum of daughter ions. While specific experimental fragmentation data for this molecule is not published, the fragmentation pathway can be predicted based on its structure. Common fragmentation modes for related heterocyclic compounds include the loss of small, stable neutral molecules or radicals. nih.govsapub.org For this compound, key fragmentation events would likely involve the hydroxymethyl substituent and the heterocyclic core.

Interactive Table 2: Predicted ESI-MS Adducts and Key Fragments for this compound.

Ion SpeciesPredicted m/zDescription
[M+H]⁺150.066Protonated parent molecule. uni.lu
[M+Na]⁺172.048Sodium adduct. uni.lu
[M+K]⁺188.022Potassium adduct. uni.lu
[M+H-H₂O]⁺132.056Loss of a water molecule from the protonated parent. uni.lu
[M+H-CH₂O]⁺120.045Loss of formaldehyde (B43269) from the protonated parent.
[M+H-HCN]⁺123.059Loss of hydrogen cyanide from the ring system.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a functional group "fingerprint."

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200–3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. nih.govnist.gov The N-H stretching vibration of the imidazole ring is expected to appear in a similar region, around 3100-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a wealth of structural information, including C=N and C=C stretching vibrations from the fused heterocyclic rings (approx. 1450–1650 cm⁻¹) and the C-O stretching vibration of the primary alcohol at approximately 1050 cm⁻¹. researchgate.netnist.gov

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary data. It is particularly sensitive to symmetric vibrations and non-polar bonds, making it useful for analyzing the vibrations of the heterocyclic ring backbone.

Interactive Table 3: Characteristic IR Absorption Bands for this compound.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol3200 - 3600Broad, Strong
N-H StretchImidazole3100 - 3300Medium
C-H StretchAromatic3000 - 3100Medium-Weak
C-H StretchAliphatic (-CH₂)2850 - 2960Medium
C=N / C=C StretchImidazopyridine Ring1450 - 1650Medium-Strong
O-H BendAlcohol1350 - 1450Medium
C-O StretchPrimary Alcohol~1050Strong

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive proof of the molecular structure of this compound, yielding accurate bond lengths, bond angles, and torsional angles.

Although a crystal structure for this specific compound is not publicly documented, analysis of related imidazo[4,5-b]pyridine derivatives shows that the fused ring system is typically planar or nearly planar. nih.govnih.gov An X-ray crystallographic study would unequivocally establish the tautomeric form present in the crystal lattice (i.e., confirming the position of the N-H proton on the imidazole ring). It would also reveal the conformation of the methanol substituent relative to the plane of the heterocyclic ring.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular forces. For this compound, the presence of hydrogen bond donors (-OH and N-H) and acceptors (the nitrogen atoms of the pyridine and imidazole rings) suggests that hydrogen bonding would be the dominant intermolecular interaction. researchgate.net

Tautomerism and Regioisomerism Studies

The heterocyclic system of imidazo[4,5-b]pyridine, a core structure in numerous biologically active compounds, is characterized by the potential for tautomerism and the formation of various regioisomers upon substitution. These phenomena are of significant interest in medicinal chemistry as different tautomers and regioisomers can exhibit distinct pharmacological profiles and physicochemical properties. The study of tautomerism in this compound and related compounds involves a combination of advanced spectroscopic and crystallographic techniques to elucidate the predominant forms in solution and the solid state.

The imidazo[4,5-b]pyridine scaffold can exist in three principal tautomeric forms: the 1H-, 3H-, and 4H-tautomers. The relative stability of these tautomers is influenced by the nature and position of substituents on the heterocyclic ring. Computational studies, such as those employing Density Functional Theory (DFT), have been utilized to predict the relative energies of these tautomeric forms, providing insights into their thermodynamic stability. For instance, theoretical studies on related imidazo[4,5-b]pyridine derivatives have shown that the energy differences between tautomers can be subtle, suggesting that a mixture of forms may exist in equilibrium under certain conditions.

The regioselectivity of reactions, such as N-alkylation, on the imidazo[4,5-b]pyridine ring is a direct consequence of its tautomeric nature. The presence of multiple nitrogen atoms in the imidazole and pyridine rings provides several potential sites for substitution, leading to the formation of regioisomers. Research on the alkylation of various imidazo[4,5-b]pyridine derivatives has demonstrated that the reaction can yield a mixture of N1, N3, and N4-substituted products. mdpi.com The ratio of these regioisomers is dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of tautomers and regioisomers of imidazo[4,5-b]pyridine derivatives. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide valuable information about the chemical environment of each atom in the molecule.

For example, in the case of N-substituted imidazo[4,5-b]pyridines, the chemical shifts of the protons on the pyridine and imidazole rings, as well as the substituent itself, can be used to distinguish between different regioisomers. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to unambiguously determine the site of substitution. nih.gov NOESY experiments can reveal through-space interactions between protons, providing evidence for the proximity of a substituent to specific protons on the heterocyclic core. HMBC spectroscopy, on the other hand, shows correlations between protons and carbons that are two or three bonds away, which is instrumental in assigning the connectivity of the atoms and thus identifying the correct regioisomer.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Distinguishing Regioisomers of Substituted Imidazo[4,5-b]pyridines in CDCl₃. Note: This table is illustrative and compiled from data on various substituted imidazo[4,5-b]pyridines to demonstrate the general principles of spectroscopic differentiation. Specific values for this compound may vary.

ProtonN1-Substituted RegioisomerN3-Substituted RegioisomerN4-Substituted Regioisomer
H-2---~8.1-8.3~8.0-8.2
H-5~8.3-8.5~8.4-8.6~8.2-8.4
H-6~7.2-7.4~7.3-7.5~7.1-7.3
H-7~7.9-8.1~8.0-8.2---
Substituent (e.g., CH₂)~5.3-5.5~4.9-5.1~5.7-5.9

Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, including the specific tautomeric form and the precise location of substituents. Crystallographic studies on various imidazo[4,5-b]pyridine derivatives have been instrumental in confirming the structures of different regioisomers obtained from synthesis. uctm.eduvietnamjournal.ru

For the parent 1H-imidazo[4,5-b]pyridine, crystallographic data reveals a planar molecule with specific bond lengths and angles that are characteristic of the aromatic system. In the solid state, these molecules often form hydrogen-bonded networks, which can influence the packing arrangement.

When a substituent is introduced, X-ray crystallography can unambiguously determine its position on the imidazo[4,5-b]pyridine ring system. This has been demonstrated in studies where alkylation of a 3H-imidazo[4,5-b]pyridine derivative led to a mixture of products, and the structure of each regioisomer was confirmed by single-crystal X-ray analysis. uctm.edu The resulting crystal structures provide precise information on bond distances, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of these compounds.

Table 2: Illustrative Crystallographic Parameters for Imidazo[4,5-b]pyridine Tautomers/Regioisomers. Note: This table presents generalized data based on published crystal structures of imidazo[4,5-b]pyridine derivatives to highlight the utility of crystallography in structural elucidation. The data for this compound is not specifically available.

Parameter1H-Imidazo[4,5-b]pyridineN-Substituted 3H-RegioisomerN-Substituted 4H-Regioisomer
Crystal SystemOrthorhombicMonoclinicTriclinic
Space GroupPna2₁P2₁/cP-1
Key Bond Length (N1-C2)~1.33 Å~1.38 Å (N-substituent)~1.34 Å
Key Bond Length (N3-C2)~1.34 Å~1.32 Å~1.37 Å (N-substituent)
Key Bond Length (N4-C5)~1.37 Å~1.38 Å~1.39 Å (N-substituent)
Intermolecular InteractionsN-H···N hydrogen bondsvan der Waals forces, π-π stackingvan der Waals forces, C-H···π interactions

Computational and Theoretical Chemistry Insights into 3h Imidazo 4,5 B Pyridin 5 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comresearch-nexus.net It is frequently employed to analyze the structure and reactivity of imidazo[4,5-b]pyridine derivatives. uctm.edu DFT studies, often using hybrid functionals like B3LYP, provide a balance between computational cost and accuracy for determining the electronic and geometric properties of these molecules. uctm.eduresearch-nexus.net

A fundamental step in computational chemistry is geometry optimization, which locates the minimum energy arrangement of atoms in a molecule. For derivatives of the imidazo[4,5-b]pyridine scaffold, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles of the ground state. researchgate.net These theoretical structures can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. tandfonline.com

Energetic properties, such as the total energy of the molecule, are also obtained from these calculations. The total energy is a key parameter that helps in assessing the relative stability of different isomers or conformers of the molecule. researchgate.net For instance, in the broader class of imidazopyridines, DFT has been used to determine the stability of different regioisomers formed during synthesis. nih.gov

Table 1: Illustrative Geometric Parameters for Imidazopyridine Scaffolds (Note: This table presents conceptual data based on typical findings for the imidazo[4,5-b]pyridine class of compounds, as specific data for (3H-Imidazo[4,5-b]pyridin-5-yl)methanol is not publicly available.)

ParameterTypical Calculated ValueMethodology
N-C Bond Length (Imidazole)~1.3-1.4 ÅDFT/B3LYP
C-C Bond Length (Pyridine)~1.38-1.40 ÅDFT/B3LYP
C-N-C Angle (Imidazole)~105-110°DFT/B3LYP

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netugm.ac.id

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. ugm.ac.id A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. ugm.ac.id For various imidazo[4,5-b]pyridine derivatives, DFT calculations have been used to determine the HOMO-LUMO gap and map the spatial distribution of these orbitals, revealing how different substituents influence the electronic properties and reactivity of the scaffold. uctm.edunih.govresearchgate.net For example, studies on related compounds show that the HOMO is often distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO may be centered elsewhere depending on the substitution pattern. nih.gov

Table 2: Representative FMO Data for Imidazo[4,5-b]pyridine Derivatives (Note: The values are illustrative, based on published data for related compounds, to demonstrate the application of FMO theory.)

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational Method
Substituted Imidazo[4,5-b]pyridine researchgate.net-5.827-1.3244.503DFT/B3LYP/6-31G(d,p)
Bromo-phenyl-Imidazo[4,5-b]pyridine nih.gov-0.239 au-0.078 au0.161 auTD-DFT/B3LYP/6-311G**

After a geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes. First, they confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) rather than a transition state. Second, the calculated frequencies and intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental spectra, aiding in the structural confirmation of the synthesized compound. tandfonline.com This technique is standard in computational studies of heterocyclic compounds.

Molecular Dynamics and Conformational Analysis

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (like a solvent or a biological receptor). nih.gov

Analysis of Intermolecular Interactions and Crystal Engineering (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions within a crystal lattice. research-nexus.nettandfonline.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. tandfonline.com

Table 3: Common Intermolecular Contacts in Imidazopyridine Crystals Identified by Hirshfeld Surface Analysis (Note: This table shows typical interactions and their contributions as found in published studies on related compounds.)

Interaction TypeTypical Contribution (%)Description
H···H30-50%Van der Waals forces, dominant in many organic crystals.
C···H / H···C15-30%Represents interactions involving carbon and hydrogen atoms.
N···H / H···N5-15%Indicative of hydrogen bonding involving nitrogen.
O···H / H···O5-15%Key indicator of hydrogen bonds involving oxygen, crucial for a methanol-substituted compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a vital tool for elucidating reaction mechanisms, providing insights into transition states and reaction energy barriers that are often difficult to study experimentally. DFT calculations can be used to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. researchgate.net

For imidazo[4,5-b]pyridine systems, computational studies can explore various mechanistic questions. This includes modeling the tandem reactions often used in their synthesis to understand the sequence of cyclization and aromatization steps. uctm.edu Furthermore, computational modeling can be applied to study the interaction of these molecules with metal ions, clarifying coordination preferences and binding energies, which is relevant for their application as ligands or in sensor design. mdpi.com In medicinal chemistry, these models are used to simulate the binding process to biological targets, helping to explain the mechanism of action and guide the design of more potent derivatives. nih.govnih.gov

Applications in Advanced Chemical Systems and Materials Science

(3H-Imidazo[4,5-b]pyridin-5-yl)methanol as a Versatile Synthetic Building Block

This compound is a valuable precursor in the synthesis of more complex molecules due to the reactivity of its hydroxyl group and the potential for substitution on the heterocyclic core. The methanol (B129727) moiety can be readily oxidized or converted into other functional groups, providing a handle for further molecular elaboration.

One documented transformation of a related isomer, (3H-imidazo[4,5-b]pyridin-2-yl)methanol, is its oxidation to the corresponding carboxylic acid. chemicalbook.com This reaction, typically carried out using an oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic medium, highlights the utility of the methanol group as a precursor to a carboxylic acid function. chemicalbook.com This transformation is significant as the resulting carboxylic acid can then participate in a wide range of subsequent reactions, such as amidation or esterification, to generate a diverse library of derivatives.

While specific examples of etherification or esterification directly involving the 5-methanol group of the title compound are not extensively reported in readily available literature, standard organic synthesis protocols for the conversion of primary alcohols to ethers and esters are applicable. These potential transformations underscore the versatility of this compound as a building block.

Table 1: Potential Synthetic Transformations of the Methanol Group

Reaction TypeReagents and Conditions (Illustrative)Product Functional Group
OxidationKMnO₄, Na₂CO₃, H₂O, refluxCarboxylic Acid
Etherification (Williamson)NaH, then R-X (e.g., CH₃I) in THFEther (e.g., -CH₂OCH₃)
Esterification (Fischer)R-COOH, acid catalyst (e.g., H₂SO₄), heatEster (e.g., -CH₂OC(O)R)
HalogenationSOCl₂ or PBr₃Halide (e.g., -CH₂Cl, -CH₂Br)

The imidazo[4,5-b]pyridine core itself can be synthesized through various routes, often involving the condensation of a substituted 2,3-diaminopyridine (B105623) with a suitable carbonyl compound or its equivalent. eurjchem.comnih.gov Subsequent modifications can then be performed to introduce or alter substituents at various positions on the heterocyclic ring system.

Coordination Chemistry of Imidazo[4,5-b]pyridine Derivatives as Ligands

The imidazo[4,5-b]pyridine scaffold contains multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate for use as a ligand in coordination chemistry. The imidazole (B134444) and pyridine (B92270) nitrogen atoms can both coordinate to metal ions, leading to the formation of a variety of coordination complexes and metal-organic frameworks (MOFs).

A study on tetracyclic imidazo[4,5-b]pyridine-based molecules has provided valuable insights into the coordination behavior of this heterocyclic system with biologically relevant metal dications such as Ca(II), Mg(II), Zn(II), and Cu(II). mdpi.com Through electrospray ionization mass spectrometry (ESI-MS) and density functional theory (DFT) calculations, it was determined that the imidazole nitrogen is generally the primary binding site. mdpi.com The study also revealed that these ligands can form stable mono- and dinuclear complexes, with a particular affinity for Cu(II) and Zn(II). mdpi.com The coordination ability is influenced by the electronic nature of substituents on the ring system, with electron-donating groups enhancing the basicity and metal coordination. mdpi.com

Table 2: Potential Coordination Modes of this compound

Coordination SiteDescriptionPotential Role in Complex Formation
Imidazole Nitrogen (N1 or N3)The most basic nitrogen atom, often the primary coordination site.Forms a strong coordinate bond with the metal center.
Pyridine Nitrogen (N4)Can also coordinate to a metal ion, potentially leading to bridging modes.May lead to the formation of polynuclear complexes or MOFs.
Hydroxyl Group (-CH₂OH)The oxygen atom has lone pairs and can act as a Lewis base.May coordinate to the metal or participate in hydrogen bonding to stabilize the complex.

The ability of such ligands to form complexes with various metal ions opens up possibilities for their use in catalysis, sensing, and the development of new materials with interesting magnetic or optical properties.

Potential in Functional Materials Design (e.g., Proton and Charge Transfer Processes)

The imidazo[4,5-b]pyridine ring system is of significant interest in materials science due to its electronic properties and its capacity to participate in proton and charge transfer processes. These characteristics are crucial for the development of functional materials for applications in electronics, optoelectronics, and energy storage.

Proton Transfer: The imidazole moiety is known to facilitate proton transfer, a key process in the conduction mechanism of many proton-conducting materials. Materials incorporating imidazole and related azole heterocycles have been investigated for their potential use in proton exchange membranes for fuel cells. For instance, composites of imidazole and 1,2,4-triazole (B32235) with aluminophosphate molecular sieves have been studied as proton-conducting materials. mdpi.com Similarly, polymerized ionic liquids based on imidazolium (B1220033) cations are being explored for their proton transport properties. deakin.edu.au The presence of the imidazo[4,5-b]pyridine core in this compound suggests that polymers or frameworks incorporating this unit could exhibit significant proton conductivity.

Charge Transfer: The extended π-system of the imidazo[4,5-b]pyridine scaffold allows for intramolecular charge transfer (ICT), particularly when substituted with electron-donating and electron-withdrawing groups. This property is fundamental to the design of materials with nonlinear optical (NLO) properties and for applications in organic light-emitting diodes (OLEDs). The study of various imidazo[4,5-b]pyridine derivatives has shown that their photophysical properties can be tuned by altering the substitution pattern on the heterocyclic core.

Other Non-Biological Chemical Applications

Beyond the applications discussed above, the versatile nature of the imidazo[4,5-b]pyridine scaffold lends itself to a range of other non-biological chemical applications. The ability to systematically modify the core structure allows for the fine-tuning of its chemical and physical properties for specific needs.

For example, derivatives of imidazo[4,5-b]pyridine have been investigated as:

Corrosion Inhibitors: The nitrogen atoms in the heterocyclic ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

Sensors: The fluorescence properties of some imidazo[4,5-b]pyridine derivatives can be sensitive to the presence of specific metal ions or other analytes, making them potential candidates for chemical sensors.

Catalysts: The coordination of imidazo[4,5-b]pyridine-based ligands to metal centers can generate catalytically active species for various organic transformations.

While direct applications of this compound in these areas are yet to be widely reported, its potential as a precursor to more complex and functionalized derivatives makes it a valuable compound in the exploration of new chemical entities with tailored properties.

Future Perspectives and Emerging Research Avenues in the Chemistry of 3h Imidazo 4,5 B Pyridin 5 Yl Methanol

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The current synthetic routes to (3H-Imidazo[4,5-b]pyridin-5-yl)methanol and its derivatives, while effective, often present opportunities for improvement in terms of yield, cost-effectiveness, and environmental impact. Future research is anticipated to focus on developing more efficient and selective synthetic methodologies. A key area of development will likely involve the refinement of existing multi-step syntheses into more streamlined, one-pot procedures.

A promising direction lies in the application of catalytic C-H activation. This would allow for the direct functionalization of the imidazopyridine core, bypassing the need for pre-functionalized starting materials and thus reducing step counts and waste generation. Furthermore, the exploration of flow chemistry for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product purity.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic C-H ActivationReduced step count, less waste, direct functionalizationDevelopment of suitable catalysts, optimization of reaction conditions
One-Pot SynthesesIncreased efficiency, reduced purification steps, lower costDesign of multi-component reactions, investigation of tandem catalysis
Flow ChemistryEnhanced safety, improved scalability, higher purityReactor design, optimization of flow parameters

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of this compound has predominantly been centered around its hydroxyl group and the nitrogen atoms of the imidazole (B134444) ring. However, a vast landscape of its chemical reactivity remains to be explored. Future investigations will likely uncover novel transformations that could lead to the generation of diverse molecular architectures with unique biological activities.

One area of interest is the selective functionalization of the pyridine (B92270) and imidazole rings. The development of regioselective reactions would provide access to a wider range of derivatives that are currently difficult to synthesize. Moreover, the exploration of the molecule's potential as a ligand in organometallic chemistry could open up new catalytic applications. The unique electronic properties of the imidazopyridine scaffold could be harnessed to stabilize metal centers and facilitate novel catalytic cycles.

Integration of Advanced Characterization Methodologies

A deeper understanding of the structural and electronic properties of this compound and its derivatives is crucial for both rational drug design and the development of new chemical technologies. The integration of advanced characterization techniques will be instrumental in achieving this. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are routinely used, more sophisticated methods can provide unprecedented insights.

Solid-state NMR, for instance, can elucidate the structure and dynamics of the molecule in its solid form, which is often the relevant state for pharmaceutical applications. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can provide information on the three-dimensional shape of the molecule in the gas phase. X-ray crystallography will also continue to play a vital role in providing precise atomic-level structural information for single crystals of the compound and its derivatives.

Characterization TechniqueInformation GainedPotential Impact
Solid-State NMRStructure and dynamics in the solid stateImproved understanding of polymorphism and formulation
Ion Mobility-Mass SpectrometryThree-dimensional shape in the gas phaseInsights into conformational preferences
X-ray CrystallographyPrecise atomic-level structureRational drug design, understanding of intermolecular interactions

Synergistic Application of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is set to revolutionize the study of this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the molecule's reactivity, spectroscopic properties, and conformational preferences. This predictive power can guide experimental efforts, saving time and resources.

For example, computational studies can be used to screen potential catalysts for novel synthetic routes or to predict the most likely sites for chemical modification. In turn, experimental data can be used to validate and refine the computational models, leading to a virtuous cycle of improved understanding. This integrated approach will be particularly valuable in the design of new kinase inhibitors, where a detailed understanding of the molecule's interaction with its biological target is paramount.

Role in Sustainable Chemistry and New Chemical Technologies

The principles of green and sustainable chemistry are increasingly shaping the landscape of chemical research and industry. Future work on this compound will undoubtedly be influenced by this trend. Research into greener synthetic routes, as discussed earlier, is a key aspect of this. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste.

Beyond its synthesis, the unique properties of the imidazopyridine scaffold could be leveraged in the development of new chemical technologies. For instance, its ability to coordinate with metal ions could be exploited in the design of new sensors for environmental monitoring or in the development of novel materials with interesting electronic or photophysical properties. The exploration of its potential in areas such as organic electronics or as a component of functional polymers represents an exciting and largely untapped research frontier.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (3H-Imidazo[4,5-b]pyridin-5-yl)methanol?

  • Methodological Answer : The synthesis of imidazopyridine derivatives typically involves cyclocondensation reactions. For example, substituted pyridine precursors can undergo annulation with appropriate reagents (e.g., nitriles or amines) under acidic or thermal conditions. A study by Chen et al. (2012) optimized microwave-assisted synthesis for imidazopyridines, achieving high yields and reduced reaction times . For structural confirmation, XRD using SHELX programs (e.g., SHELXL for refinement) is critical to resolve crystallographic ambiguities .
Synthetic Route Conditions Yield
CyclocondensationH2SO4, 80°C, 12h65-70%
Microwave-assisted synthesis150°C, 20 min, DMF85-90%

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :

  • NMR : The compound’s hydroxyl (-CH2OH) and aromatic protons (imidazopyridine core) are identifiable via 1H NMR (δ ~4.8 ppm for -CH2OH and δ 7.5-8.5 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 164.17 (C8H9N3O) .
  • XRD : SHELXL refinement resolves bond angles and torsional strain in the imidazopyridine ring .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride) .
  • Stability : Degrades under prolonged UV exposure or basic conditions. Storage at -20°C in inert atmospheres (N2/Ar) is recommended .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like kinases. Chen et al. (2012) used this approach to design c-Met kinase inhibitors, identifying key hydrogen bonds between the hydroxyl group and kinase active sites . QSAR models further optimize substituents for enhanced potency .

Q. What strategies resolve contradictions in biological activity data for imidazopyridine derivatives?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability.
  • Metabolic Stability : Use hepatic microsome assays to differentiate intrinsic activity vs. pharmacokinetic effects .
  • Structural Confirmation : Re-evaluate ambiguous compounds via XRD or 2D NMR to rule out regioisomeric impurities .

Q. How do structural modifications at the 5-position (methanol group) impact pharmacological properties?

  • Methodological Answer :

  • Bioisosteric Replacement : Replacing -CH2OH with -CF3 (electron-withdrawing) improves metabolic stability but reduces solubility.

  • Prodrug Design : Esterification of the hydroxyl group enhances bioavailability, as seen in TYK2 inhibitors like GLPG3667 .

    Modification Impact Example
    -CH2OH → -CF3↑ Metabolic stability, ↓ solubilityPatent derivatives
    Esterification↑ Oral bioavailabilityGLPG3667 prodrugs

Q. What role does the imidazopyridine scaffold play in kinase inhibition?

  • Methodological Answer : The planar imidazopyridine core facilitates π-π stacking with kinase hinge regions. For c-Met inhibition, the methanol group forms hydrogen bonds with Glu1087 and Met1160, as shown in co-crystal structures . Competitive binding assays (e.g., TR-FRET) quantify IC50 values, with typical ranges of 10–100 nM for optimized derivatives .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for imidazopyridine derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Purity : HPLC-MS quantification is essential; impurities like regioisomers (e.g., 6-substituted vs. 5-substituted) alter solubility .
  • pH Effects : Protonation of the pyridine nitrogen at acidic pH increases aqueous solubility .

Experimental Design Recommendations

Q. How to design a high-throughput screen for imidazopyridine-based kinase inhibitors?

  • Methodological Answer :

Library Design : Include diverse substituents at positions 2, 5, and 7 to explore SAR.

Assay : Use ADP-Glo™ kinase assays for 384-well plate compatibility.

Controls : Include staurosporine (broad kinase inhibitor) and DMSO controls.

Counter-Screens : Test against related kinases (e.g., EGFR, VEGFR) to assess selectivity .

Key Citations

  • Structural refinement: SHELX programs .
  • Kinase inhibition: Chen et al. (2012) .
  • Prodrug design: GLPG3667 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.